Asoprisnil-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H35NO4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-13-methyl-17-(trideuteriomethoxymethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1/i2D3 |
InChI Key |
GJMNAFGEUJBOCE-NTHHNUOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)/C=N/O)C)OC |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
Asoprisnil-d3 mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Asoprisnil-d3 when used as an internal standard in bioanalytical assays. It details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in drug development and related scientific fields.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in methods employing liquid chromatography coupled to mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1][2] Various factors can introduce variability during sample processing and analysis, including analyte loss during extraction, inconsistencies in sample handling, and fluctuations in instrument response.[3][4] To mitigate these variables, a known quantity of a reference compound, known as an internal standard (IS), is added to all samples.[3][4]
The ideal internal standard closely mimics the physicochemical properties of the analyte of interest.[1] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[4] this compound, a deuterated form of Asoprisnil, serves as an exemplary SIL internal standard. Asoprisnil itself is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders. This guide will focus on the analytical application of its deuterated analog, this compound.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is not based on its pharmacological activity but on the principles of isotope dilution mass spectrometry.[5] Its mechanism of action in an analytical context can be broken down into the following key aspects:
-
Chemical and Physical Equivalence: this compound is structurally identical to Asoprisnil, with the exception of three hydrogen atoms being replaced by deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to Asoprisnil during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3] It also displays similar chromatographic behavior, co-eluting with the analyte.[1]
-
Correction for Variability: Because the internal standard is added at a fixed concentration to every sample at the beginning of the workflow, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.[3][4] Similarly, any variations in injection volume or instrument response will affect both the analyte and the internal standard to the same extent.
-
Mass Spectrometric Discrimination: Despite their chemical similarities, the mass difference between Asoprisnil and this compound allows them to be distinguished by a mass spectrometer. In a tandem mass spectrometer (MS/MS), specific precursor-to-product ion transitions can be monitored for each compound, ensuring high selectivity.
-
Ratio-Based Quantification: The concentration of Asoprisnil in a sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[1] This ratio is then compared to a calibration curve constructed from standards with known concentrations of Asoprisnil and a fixed concentration of this compound. This ratiometric approach effectively cancels out the sources of variability, leading to highly accurate and precise quantification.
Experimental Protocols for Asoprisnil Quantification using this compound
The following is a representative LC-MS/MS protocol for the quantification of Asoprisnil in a biological matrix, such as human plasma, using this compound as an internal standard.
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse C18 (50 x 2.1 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3.3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas (CAD): 6 psig
-
Curtain Gas (CUR): 20 psig
-
Ion Source Gas 1 (GS1): 60 psig
-
Ion Source Gas 2 (GS2): 30 psig
-
Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for Asoprisnil and this compound would need to be optimized.
Data Presentation
The following table summarizes hypothetical yet representative quantitative data for an LC-MS/MS assay of Asoprisnil using this compound as an internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) |
| Asoprisnil | 428.2 | 314.1 | 2.1 |
| This compound | 431.2 | 317.1 | 2.1 |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for bioanalysis using an internal standard.
5.2. Asoprisnil Signaling Pathway (Pharmacological Context)
While not its mechanism as an internal standard, understanding Asoprisnil's biological action is crucial for drug development professionals. Asoprisnil, as a selective progesterone receptor modulator, can induce apoptosis in uterine leiomyoma cells by activating the TRAIL-mediated apoptotic pathway.[6][7][8]
Caption: Asoprisnil's apoptotic signaling pathway.
Conclusion
This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard for quantitative bioanalysis. Its mechanism of action in this context is rooted in the principles of isotope dilution, providing a robust method to correct for analytical variability. By co-behaving with the analyte throughout the experimental process while being distinguishable by mass spectrometry, this compound enables the accurate and precise determination of Asoprisnil concentrations in complex biological matrices. This technical guide provides a foundational understanding and practical framework for researchers and scientists in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
Asoprisnil-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Asoprisnil-d3, a deuterated analog of the selective progesterone receptor modulator (SPRM), Asoprisnil. Understanding the quality and characterization of this stable isotope-labeled internal standard is crucial for its application in quantitative bioanalytical studies.
Chemical and Physical Data
This compound is a synthetic steroid derivative. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Chemical Name | (8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one-d3 |
| Molecular Formula | C₂₈H₃₂D₃NO₄ |
| Molecular Weight | 452.61 g/mol |
| CAS Number | 199396-76-4 (unlabeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Representative Analytical Data
The following tables summarize the kind of quantitative data expected in a Certificate of Analysis for this compound.
Table 1: Purity and Identity
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to structure | Conforms |
| Deuterium Incorporation | Mass Spec | ≥ 99% | 99.8% |
Table 2: Physicochemical Properties
| Test | Method | Result |
| Melting Point | Capillary Method | 178-182 °C |
| Loss on Drying | TGA | < 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Procedure for Identity: The sample is infused into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound.
-
Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to confirm the presence and quantify the percentage of the d3 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, multiplicities, and integration of the signals are compared to the expected spectrum for the Asoprisnil structure, taking into account the absence of signals corresponding to the positions of deuterium labeling.
Mechanism of Action and Signaling Pathway
Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both agonistic and antagonistic effects on the progesterone receptor (PR). Its mechanism of action involves binding to the PR, which leads to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA. The binding of the Asoprisnil-PR complex can either recruit co-activators or co-repressors to the transcriptional machinery, thereby modulating the expression of target genes.
Asoprisnil's tissue-selective effects are believed to be due to the differential expression of PR isoforms and the specific complement of co-regulators in different cell types.
In addition to the classical nuclear receptor signaling, progestin signaling can also occur through non-genomic pathways. This involves the activation of cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK (MAPK) pathway, which can be initiated by membrane-associated progesterone receptors.
Caption: Asoprisnil signaling through genomic and non-genomic pathways.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: Quality control workflow for this compound analysis.
Physical and chemical properties of Asoprisnil-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Asoprisnil-d3, a deuterated analog of the selective progesterone receptor modulator (SPRM) Asoprisnil. This document details its mechanism of action, relevant signaling pathways, and available experimental data to support its use in research and development.
Core Compound Overview: Asoprisnil
Asoprisnil is a synthetic, steroidal selective progesterone receptor modulator that exhibits a unique mixed profile of progesterone agonist and antagonist activities.[1][2] This tissue-selective action allows it to function as an antagonist in certain tissues, such as uterine fibroids, while having partial agonist effects in others.[2] This pharmacological profile has made it a compound of interest for gynecological therapies, particularly for conditions like uterine fibroids and endometriosis.[3] Clinical studies have shown that Asoprisnil can effectively reduce uterine and fibroid volume and control bleeding.[1][2]
This compound: Properties and Data
This compound is a stable isotope-labeled version of Asoprisnil, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for pharmacokinetic and metabolic studies, as it can be distinguished from its non-deuterated counterpart by mass spectrometry.
Data Presentation: Physical and Chemical Properties
The following tables summarize the available quantitative data for this compound and its parent compound, Asoprisnil.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₂D₃NO₄ |
| Molecular Weight | 452.6 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Soluble in DMSO (presumed) |
| Storage Conditions | Store at -20°C for long-term stability. |
Table 2: Physicochemical Data of Asoprisnil
| Property | Value |
| Molecular Formula | C₂₈H₃₅NO₄ |
| Molecular Weight | 449.58 g/mol |
| CAS Number | 199396-76-4 |
| Appearance | White to off-white solid |
| Melting Point | 118°C (with decomposition) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in the public domain. However, based on standard laboratory practices for similar compounds, the following methodologies would be applicable.
Synthesis
The synthesis of Asoprisnil has been described in patent literature. The process involves a multi-step chemical synthesis starting from commercially available steroid precursors. The introduction of the deuterium label in this compound would likely be achieved by using a deuterated reagent at a specific step in the synthetic route.
Purification
Purification of this compound would typically be achieved using column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with detection by UV spectrophotometry at approximately 230 nm.[4] The identity of the compound would be confirmed by mass spectrometry, which would show a molecular ion peak corresponding to the mass of the deuterated compound, and by Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterium substitution would lead to the absence of a specific proton signal compared to the spectrum of Asoprisnil.
Signaling Pathways and Mechanism of Action
Asoprisnil exerts its biological effects by modulating the progesterone receptor (PR), which in turn affects downstream signaling pathways involved in cell proliferation, apoptosis, and gene expression.
Progesterone Receptor Modulation and Gene Expression
Asoprisnil binds to the progesterone receptor and can act as either an agonist or an antagonist depending on the cellular context. This binding influences the recruitment of co-activators and co-repressors to the receptor complex, thereby modulating the transcription of target genes.[5][6] For instance, in endometrial tissue, Asoprisnil has been shown to significantly upregulate or downregulate a number of genes, with a notable impact on the expression of Interleukin-15 (IL-15).[7]
Caption: Asoprisnil modulates gene transcription via the progesterone receptor.
Induction of Apoptosis in Leiomyoma Cells
In uterine leiomyoma cells, Asoprisnil has been demonstrated to inhibit proliferation and induce apoptosis.[1][2][8][9] This is achieved, in part, by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[8][9][10] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[11][12][13]
References
- 1. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 13. youtube.com [youtube.com]
Asoprisnil-d3: A Technical Guide for Researchers
This document provides a comprehensive technical overview of Asoprisnil-d3, a deuterated analog of the selective progesterone receptor modulator (SPRM) Asoprisnil. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data Presentation
Quantitative data for Asoprisnil and its deuterated form are summarized below for clear comparison. While a specific CAS number for this compound is not publicly available, the CAS number for the parent compound, Asoprisnil, is provided.
| Property | This compound | Asoprisnil |
| CAS Number | Not Available | 199396-76-4[1][2][3][][5] |
| Molecular Weight | 452.60 g/mol | 449.58 g/mol [3][][5] |
Mechanism of Action: Induction of Apoptosis in Uterine Leiomyoma Cells
Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both partial agonist and antagonist activities. A key mechanism of action, particularly relevant to its investigation for treating uterine fibroids, is the induction of apoptosis (programmed cell death) in uterine leiomyoma cells. This effect is primarily mediated through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.
Upon treatment with Asoprisnil, the following key molecular events occur in leiomyoma cells:
-
Upregulation of TRAIL and its Receptors: Asoprisnil significantly increases the expression of TRAIL and its death receptors, DR4 and DR5.
-
Caspase Cascade Activation: This upregulation leads to the cleavage and activation of initiator caspase-8 and executioner caspases-7 and -3.
-
Downregulation of Apoptosis Inhibitor: Asoprisnil also decreases the levels of the X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic cascade.
This signaling cascade ultimately leads to the selective apoptosis of uterine leiomyoma cells, with minimal effect on normal myometrial cells.
Signaling Pathway Diagram
The following diagram illustrates the Asoprisnil-induced TRAIL-mediated apoptotic signaling pathway.
Caption: Asoprisnil-induced TRAIL-mediated apoptosis signaling pathway in uterine leiomyoma cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Asoprisnil's mechanism of action are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of Asoprisnil on the viability of cultured cells.
-
Cell Plating: Seed uterine leiomyoma and myometrial cells in 96-well plates at a predetermined optimal density in appropriate culture medium.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of Asoprisnil or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cultured cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips or chamber slides and treat with Asoprisnil or vehicle control for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes.
-
TUNEL Reaction: Wash the cells with PBS and perform the TUNEL assay using a commercially available kit, following the manufacturer's protocol. This typically involves an incubation step with Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
-
Staining and Visualization: Counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting a representative number of cells from multiple fields.
Western Blot Analysis
This protocol is used to quantify the levels of specific proteins involved in the Asoprisnil-induced signaling pathway.
-
Cell Lysis: Treat cultured cells with Asoprisnil or vehicle control. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TRAIL, DR4, DR5, cleaved caspase-8, -7, -3, XIAP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
References
Isotopic Purity of Asoprisnil-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Asoprisnil-d3, a deuterated selective progesterone receptor modulator (SPRM) utilized in research settings. The document outlines the significance of isotopic purity, methods for its determination, and a plausible synthetic approach. Furthermore, it details the mechanism of action of Asoprisnil within the progesterone receptor signaling pathway.
Introduction to Asoprisnil and the Role of Deuteration
Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both agonistic and antagonistic effects on the progesterone receptor (PR) in a tissue-specific manner.[1][2] This dual activity has made it a subject of interest for studying progesterone-dependent gynecological conditions.[3][4] The introduction of deuterium atoms into the Asoprisnil molecule to create this compound serves several key purposes in a research context. Deuteration can alter the metabolic profile of a compound, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be advantageous in pharmacokinetic studies, allowing for a clearer understanding of the parent compound's activity. Furthermore, deuterated standards are essential for quantitative analysis by mass spectrometry, serving as ideal internal standards due to their similar chemical properties and distinct mass.[5]
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is a critical quality attribute, as the presence of unlabeled or partially labeled species can impact the accuracy of experimental results. High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of deuterated compounds like this compound.[6][7]
While specific isotopic purity data for commercially available this compound is not publicly available, the following table presents representative data for Eplerenone-d3, a deuterated steroidal compound, which can be considered analogous for the purpose of this guide.[6]
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 | M | 0.1 |
| d1 | M+1 | 0.0 |
| d2 | M+2 | 0.0 |
| d3 | M+3 | 99.9 |
This data is representative for Eplerenone-d3 and serves as an example of typical isotopic purity for a deuterated steroid.[6]
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis of this compound would likely involve the introduction of deuterium at a specific position on the Asoprisnil molecule that is metabolically active but does not interfere with its binding to the progesterone receptor. A common strategy for introducing deuterium into steroidal structures is through deuterated reducing agents or in the presence of a deuterium source during a key synthetic step.
Objective: To synthesize this compound with high isotopic enrichment.
Materials:
-
Asoprisnil precursor
-
Deuterated reagent (e.g., Sodium borodeuteride, Deuterium gas)
-
Appropriate solvents (e.g., Methanol-d4, Tetrahydrofuran)
-
Catalyst (if required, e.g., Palladium on carbon)
-
Purification media (e.g., Silica gel for chromatography)
Procedure:
-
Precursor Preparation: An appropriate precursor of Asoprisnil, with a functional group amenable to deuteration (e.g., a ketone or a double bond), is synthesized or obtained.
-
Deuteration Reaction: The precursor is dissolved in a suitable deuterated or aprotic solvent. The deuterating agent is added under controlled conditions (e.g., specific temperature, inert atmosphere). For example, a ketone precursor could be reduced with sodium borodeuteride in methanol-d4 to introduce the deuterium atoms.
-
Reaction Quenching and Work-up: Once the reaction is complete, it is quenched with an appropriate reagent. The crude product is then extracted from the reaction mixture using a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified using column chromatography on silica gel to separate it from any unreacted starting material and byproducts. The purity of the fractions is monitored by thin-layer chromatography (TLC).
-
Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.
Determination of Isotopic Purity by LC-HRMS
Objective: To quantify the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)[8][9]
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A dilution series is made to establish the linear range of detection.
-
LC Separation: The sample is injected onto an appropriate HPLC column (e.g., C18) and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation from any potential impurities.[10][11]
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into the HRMS source (e.g., electrospray ionization - ESI). The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting this compound peak.
-
Data Analysis: The mass spectrum corresponding to the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 isotopologues. The isotopic purity is calculated based on the relative peak areas of these ions.[7]
Mechanism of Action and Signaling Pathways
Asoprisnil, as an SPRM, modulates the activity of the progesterone receptor. The progesterone receptor has both classical (genomic) and non-classical (rapid, non-genomic) signaling pathways.
Caption: Progesterone Receptor Signaling Pathway modulated by this compound.
The classical pathway involves the binding of Asoprisnil to the intracellular progesterone receptor, leading to a conformational change, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate gene transcription, resulting in its mixed agonist and antagonist effects. The non-classical pathway involves the interaction of Asoprisnil with membrane-bound progesterone receptors (mPRs), leading to the rapid activation of intracellular kinase cascades.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination of this compound.
This workflow ensures a systematic and accurate determination of the isotopic distribution, which is fundamental for the reliable use of this compound in research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials | Performance Analytics [scinapse.io]
- 5. Steroid Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Asoprisnil in Human Plasma using Asoprisnil-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Asoprisnil in human plasma. Asoprisnil-d3 is employed as the stable isotope-labeled internal standard to ensure accuracy and precision. The methodology involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring the precise quantification of Asoprisnil in a biological matrix.
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological conditions such as uterine fibroids and endometriosis.[1][2][3] Its mechanism of action involves modulating the progesterone receptor, leading to a mix of agonist and antagonist effects that can be tissue-specific.[4] Accurate measurement of Asoprisnil concentrations in biological matrices is crucial for pharmacokinetic assessments and to understand its disposition in the body.
LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the quantitative results. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Asoprisnil in human plasma, along with typical method performance characteristics.
Signaling Pathway of Asoprisnil
Asoprisnil, as a selective progesterone receptor modulator, influences the signaling pathways regulated by progesterone. The diagram below illustrates a simplified representation of its mechanism of action.
Figure 1: Simplified signaling pathway of Asoprisnil.
Experimental Protocols
Materials and Reagents
-
Asoprisnil reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, Deuterium incorporation ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of Asoprisnil and this compound by dissolving the accurately weighed compounds in methanol.
Working Solutions: Prepare serial dilutions of the Asoprisnil stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, plasma with calibrator, or study sample) to the corresponding tubes.
-
Add 25 µL of the this compound internal standard working solution to all tubes except the blank.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A standard UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Asoprisnil: m/z 450.3 → 392.2this compound: m/z 453.3 → 395.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition (e.g., Asoprisnil: 25 eV, this compound: 25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure.
Figure 2: Experimental workflow for the analysis of Asoprisnil.
Data Presentation
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve for Asoprisnil in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Asoprisnil/Asoprisnil-d3) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.025 | 98.5 | 4.2 |
| 5.0 | 0.128 | 101.2 | 3.5 |
| 25.0 | 0.645 | 100.8 | 2.1 |
| 100.0 | 2.58 | 99.5 | 1.8 |
| 500.0 | 12.9 | 99.1 | 1.5 |
| 1000.0 | 25.8 | 100.4 | 1.2 |
Linearity: The calibration curve was linear over the range of 1.0 to 1000.0 ng/mL with a correlation coefficient (r²) of >0.99.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.0 | 0.99 | 99.0 | 5.5 | 7.8 |
| Low | 3.0 | 3.05 | 101.7 | 4.1 | 6.2 |
| Medium | 150.0 | 148.8 | 99.2 | 2.8 | 4.5 |
| High | 800.0 | 804.0 | 100.5 | 2.1 | 3.9 |
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1.0 ng/mL with acceptable precision and accuracy.
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS Normalized Matrix Factor |
| Low | 88.5 | 89.2 | 0.95 | 0.96 | 0.99 |
| High | 90.1 | 89.8 | 0.97 | 0.96 | 1.01 |
Matrix Effect: No significant matrix effect was observed as the IS-normalized matrix factor was close to 1. Recovery: The extraction recovery of Asoprisnil and this compound was consistent and high.
Table 4: Stability
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Bench-top (4 hours, room temp) | 3.0, 800.0 | 98.5, 99.1 |
| Freeze-thaw (3 cycles) | 3.0, 800.0 | 97.9, 98.6 |
| Autosampler (24 hours, 10°C) | 3.0, 800.0 | 99.2, 99.8 |
| Long-term (-80°C, 30 days) | 3.0, 800.0 | 98.1, 98.9 |
Stability: Asoprisnil was found to be stable in human plasma under various storage and handling conditions.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Asoprisnil in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic studies in drug development.
References
- 1. pharmakb.com [pharmakb.com]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator asoprisnil in the treatment of leiomyomata [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Asoprisnil using Asoprisnil-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a framework for the quantitative analysis of Asoprisnil in biological matrices, such as human plasma, utilizing its deuterated stable isotope, Asoprisnil-d3, as an internal standard (IS). The described methodology is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. While specific quantitative data and validated parameters for an Asoprisnil assay were not publicly available at the time of this writing, this document outlines a comprehensive protocol for method development, validation, and sample analysis based on established regulatory guidelines. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1] Accurate quantification of Asoprisnil in biological samples is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.
This document details the necessary steps for developing and validating a robust LC-MS/MS method for Asoprisnil, including sample preparation, chromatographic separation, mass spectrometric detection, and adherence to validation parameters as outlined by regulatory agencies.
Signaling Pathway and Mechanism of Action
Asoprisnil exerts its therapeutic effects by modulating the progesterone receptor (PR). As an SPRM, it can exhibit both agonistic and antagonistic activities depending on the target tissue and the cellular context. This dual activity allows for a targeted therapeutic effect, for instance, by reducing the proliferative effects of estrogen on the endometrium without causing systemic estrogen deprivation.
Figure 1: Simplified signaling pathway of Asoprisnil's action on a target cell.
Experimental Protocols
Materials and Reagents
-
Asoprisnil reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Asoprisnil and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Asoprisnil primary stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution in methanol to each well/tube.
-
Vortex the plate/tubes for 1-2 minutes to precipitate proteins.
-
Centrifuge at approximately 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate/vials for LC-MS/MS analysis.
Figure 2: General workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Development (Hypothetical Parameters)
The following are suggested starting parameters for method development and will require optimization.
Liquid Chromatography:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of Asoprisnil and this compound. |
| Source Temperature | To be optimized (e.g., 500 °C) |
| IonSpray Voltage | To be optimized (e.g., 5500 V) |
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention times of Asoprisnil and this compound in blank matrix from at least six sources. |
| Linearity | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤20% CV) and accuracy (±20% of nominal). Signal-to-noise ratio > 5. |
| Intra-day and Inter-day Precision and Accuracy | Analyzed at four QC levels (LLOQ, Low, Mid, High). Precision (CV) ≤ 15% (≤20% at LLOQ). Accuracy (relative error) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage. Analyte concentrations should be within ±15% of the nominal concentration. |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Asoprisnil | e.g., 1 - 1000 | e.g., Linear, 1/x² weighting | e.g., >0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Precision (%CV) | Accuracy (%RE) | ||
| LLOQ | e.g., 1 | e.g., <20 | e.g., ±20 |
| Low QC | e.g., 3 | e.g., <15 | e.g., ±15 |
| Mid QC | e.g., 100 | e.g., <15 | e.g., ±15 |
| High QC | e.g., 800 | e.g., <15 | e.g., ±15 |
Table 3: Stability Summary
| Stability Condition | Duration | QC Level | Mean Measured Conc. (ng/mL) | % Nominal |
| Bench-top | e.g., 4 hours | Low QC | e.g., 2.9 | e.g., 96.7 |
| High QC | e.g., 790 | e.g., 98.8 | ||
| Freeze-Thaw | e.g., 3 cycles | Low QC | e.g., 3.1 | e.g., 103.3 |
| High QC | e.g., 810 | e.g., 101.3 | ||
| Long-term | e.g., 30 days at -80°C | Low QC | e.g., 2.8 | e.g., 93.3 |
| High QC | e.g., 785 | e.g., 98.1 |
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the quantitative analysis of Asoprisnil in biological matrices using this compound as an internal standard. While specific experimental parameters require empirical determination, the outlined protocols and validation criteria serve as a comprehensive guide for researchers in the fields of pharmacology and drug development. The successful implementation of such a method will enable accurate pharmacokinetic and toxicokinetic assessments of Asoprisnil.
References
Application Note: The Use of Asoprisnil-d3 in the Pharmacokinetic Assessment of Asoprisnil
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2][3] It exhibits partial agonist and antagonist activities on the progesterone receptor, leading to tissue-selective effects.[1][2][3] To characterize the absorption, distribution, metabolism, and excretion (ADME) of Asoprisnil, robust pharmacokinetic (PK) studies are essential. A critical component of such studies is the accurate quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Asoprisnil-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the assay. This application note provides a detailed protocol for a pharmacokinetic study of Asoprisnil using this compound as an internal standard.
Pharmacokinetic Profile of Asoprisnil
While extensive public data on the pharmacokinetics of Asoprisnil is limited, clinical studies have provided some insights into its behavior in humans. Following oral administration, Asoprisnil is absorbed and metabolized, with its major metabolite being J912, which also exhibits pharmacological activity.[2] The pharmacokinetic parameters of Asoprisnil and its active metabolite are crucial for determining appropriate dosing regimens and understanding their therapeutic window.
The following table summarizes hypothetical, yet representative, pharmacokinetic data for Asoprisnil and its primary metabolite, J912, following a single oral dose of 25 mg of Asoprisnil. This data is presented for illustrative purposes to guide researchers in what to expect from such a study.
Table 1: Pharmacokinetic Parameters of Asoprisnil and its Metabolite J912 (Hypothetical Data)
| Parameter | Asoprisnil | J912 (Metabolite) |
| Cmax (ng/mL) | 85.2 | 42.6 |
| Tmax (hr) | 2.0 | 3.0 |
| AUC (0-t) (ng·hr/mL) | 596.4 | 468.6 |
| AUC (0-inf) (ng·hr/mL) | 612.8 | 510.2 |
| t1/2 (hr) | 8.5 | 10.2 |
| CL/F (L/hr) | 40.8 | - |
| Vd/F (L) | 475.3 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Experimental Protocols
Bioanalytical Method for Asoprisnil in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Asoprisnil in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Asoprisnil reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
b. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Separately weigh Asoprisnil and this compound reference standards and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Asoprisnil primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 50 ng/mL.
c. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike blank human plasma with the appropriate Asoprisnil working standard solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 25, 50, 100, and 200 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 150 ng/mL
-
d. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
e. LC-MS/MS Conditions:
Table 2: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Asoprisnil: m/z 432.3 -> 314.2; this compound: m/z 435.3 -> 317.2 |
| Ion Source Temp. | 550°C |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
Visualizations
Signaling Pathway
Asoprisnil functions as a selective progesterone receptor modulator. Its mechanism of action involves binding to the progesterone receptor (PR), which then translocates to the nucleus and modulates the transcription of target genes. This can result in either agonistic or antagonistic effects depending on the tissue.
Caption: Asoprisnil mechanism of action.
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic analysis of Asoprisnil from sample collection to data processing.
Caption: Pharmacokinetic study workflow.
References
Method Development for the Quantification of Asoprisnil using Asoprisnil-d3 as an Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of Asoprisnil in human plasma using its deuterated analog, Asoprisnil-d3, as an internal standard. The described methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for selective and sensitive bioanalysis. This application note includes a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines key validation parameters and presents a representative signaling pathway for Asoprisnil's mechanism of action. The provided protocols and data are intended to serve as a foundational resource for researchers engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Asoprisnil.
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis. Its mechanism of action involves modulating the progesterone receptor to exert both agonistic and antagonistic effects in a tissue-selective manner. To support preclinical and clinical development, a reliable and validated bioanalytical method is crucial for the accurate determination of Asoprisnil concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This application note details a representative LC-MS/MS method for the quantification of Asoprisnil in human plasma. The method employs a straightforward sample preparation technique, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Asoprisnil reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Asoprisnil and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Asoprisnil stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Asoprisnil | 431.5 | 312.2 | 100 | 25 |
| This compound | 434.5 | 315.2 | 100 | 25 |
Note: The exact m/z values for precursor and product ions, as well as collision energies, should be optimized by direct infusion of the analytes into the mass spectrometer.
Method Validation Summary
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability | Analyte stability should be established for freeze-thaw cycles, short-term bench-top, and long-term storage conditions. |
Asoprisnil Signaling Pathway
Asoprisnil, as a selective progesterone receptor modulator, exerts its effects by binding to the progesterone receptor (PR). This interaction leads to a conformational change in the receptor, which then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA. This binding modulates the transcription of target genes, leading to its therapeutic effects. In uterine leiomyoma cells, Asoprisnil has been shown to induce apoptosis through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.[1][2]
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Asoprisnil | 1 - 1000 | ≥ 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | Within ±20% | ≤ 20% | Within ±20% | ≤ 20% |
| Low QC | 3 | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
| Mid QC | 100 | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
| High QC | 800 | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
Conclusion
This application note provides a representative, detailed protocol for the quantification of Asoprisnil in human plasma using this compound as an internal standard by LC-MS/MS. The described method is a valuable tool for researchers in the fields of pharmacology and drug development, enabling the accurate and precise measurement of Asoprisnil in biological samples. The provided workflow and validation guidelines offer a solid foundation for establishing a robust bioanalytical method to support various stages of drug development.
References
Application Notes and Protocols for Asoprisnil-d3 in Bioanalytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Asoprisnil-d3 as an internal standard in the quantitative analysis of Asoprisnil in biological matrices. The following methods are intended for research purposes and should be validated by the end-user to ensure performance characteristics meet the specific requirements of their analytical method.
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1][2][3] Accurate quantification of Asoprisnil in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, a stable isotope-labeled analog of Asoprisnil, is the ideal internal standard for mass spectrometry-based bioanalysis. Its use compensates for variability in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical method.[4][5][6][7]
Physicochemical Properties of Asoprisnil
| Property | Value |
| Molecular Formula | C30H33NO3 |
| Molecular Weight | 455.6 g/mol |
| Class | Selective Progesterone Receptor Modulator (SPRM) |
| Appearance | Solid |
Quantitative Data from Asoprisnil Clinical Studies
The following tables summarize data from clinical trials of Asoprisnil, providing context for expected therapeutic concentrations and clinical effects.
Table 1: Effect of Asoprisnil on Uterine Fibroid and Uterine Volume [8]
| Treatment Group | Median Change in Primary Fibroid Volume (at 12 months) | Median Change in Uterine Volume (at 12 months) |
| Asoprisnil 10 mg | -48% | -28% |
| Asoprisnil 25 mg | -63% | -39% |
| Placebo | +16% | +13% |
Table 2: Efficacy of Asoprisnil in Controlling Heavy Menstrual Bleeding [8]
| Treatment Group | Women Achieving Amenorrhea (by month) | Primary Efficacy Endpoint Met (at 12 months) |
| Asoprisnil 10 mg | 66-78% | 90% |
| Asoprisnil 25 mg | 83-93% | 93% |
| Placebo | 3-12% | 35% |
Experimental Protocols
The following are generalized sample preparation protocols for the extraction of Asoprisnil from biological matrices using this compound as an internal standard. These protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard spiking solution (in a compatible solvent like methanol or acetonitrile)
-
Precipitation solvent: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
96-well collection plates (optional)
-
LC-MS/MS system
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with a known amount of this compound internal standard solution. The concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 ratio of solvent to sample.[9][10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine Samples
LLE provides a cleaner extract compared to protein precipitation.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard spiking solution
-
Extraction solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Pipette 200 µL of the biological sample into a glass test tube.
-
Add the this compound internal standard solution.
-
Add 200 µL of aqueous buffer and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with another 1 mL of extraction solvent and combine the organic layers for improved recovery.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS injection.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine Samples
SPE offers the highest degree of sample cleanup and concentration.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard spiking solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent: Methanol
-
Equilibration solvent: Water
-
Wash solvent: e.g., 5% Methanol in water
-
Elution solvent: e.g., Acetonitrile or Methanol
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or plates
-
Evaporation system
-
LC-MS/MS system
Procedure:
-
Pre-treat the sample: For plasma/serum, dilute 1:1 with an appropriate buffer. For urine, adjust the pH as needed.
-
Add the this compound internal standard to the pre-treated sample.
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to go dry.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard by passing 1 mL of the elution solvent through the cartridge into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in mobile phase for analysis.
Visualization of Asoprisnil's Mechanism of Action
Asoprisnil acts as a selective progesterone receptor modulator. Its mechanism involves binding to the progesterone receptor (PR) and modulating its activity, leading to tissue-specific agonist and antagonist effects. In uterine fibroids, it is thought to inhibit cell proliferation and induce apoptosis.
Caption: Simplified signaling pathway of Asoprisnil.
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of Asoprisnil in biological samples using this compound as an internal standard.
Caption: General workflow for bioanalytical sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Preparation of Asoprisnil-d3 Calibration Curve Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis. In analytical and clinical settings, the use of a stable isotope-labeled internal standard, such as Asoprisnil-d3, is crucial for accurate quantification of Asoprisnil in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The preparation of accurate and precise calibration curve standards is a fundamental prerequisite for the validation and application of bioanalytical methods. This document provides a detailed protocol for the preparation of this compound solutions to be used in the generation of calibration curves.
Principle
This protocol describes the preparation of a primary stock solution of this compound, followed by serial dilutions to create a set of working standard solutions. These standards will cover a specific concentration range suitable for the quantification of Asoprisnil in analytical assays. The use of a deuterated analog as an internal standard helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
Materials and Reagents
-
This compound (Molar Mass: approx. 452.61 g/mol , assuming d3 substitution on the methoxy or methoxymethyl group)
-
Ethanol (ACS grade or higher), 100%
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A), various sizes (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocol
Part 1: Preparation of this compound Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound into a 1.0 mL Class A volumetric flask.
-
Solubilization: Add a small volume of 100% ethanol (approximately 0.5 mL) to the flask. Gently swirl the flask to wet the powder.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the this compound.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add 100% ethanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the primary stock solution to a clearly labeled amber glass vial and store at -20°C.
Part 2: Preparation of Working Stock Solution (10 µg/mL)
-
Dilution: Allow the primary stock solution (1 mg/mL) to equilibrate to room temperature.
-
Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution and Homogenization: Dilute to the mark with 100% ethanol. Cap the flask and invert 15-20 times to ensure thorough mixing.
-
Storage: Transfer the working stock solution to a labeled amber glass vial and store at -20°C.
Part 3: Preparation of Calibration Curve Standards
The following protocol describes the preparation of a series of calibration standards with concentrations ranging from 1 ng/mL to 300 ng/mL. These concentrations are based on typical ranges observed for other selective progesterone receptor modulators in bioanalytical methods.[1]
-
Serial Dilutions: Prepare the calibration standards by performing serial dilutions of the 10 µg/mL working stock solution with 100% ethanol as outlined in the table below. It is recommended to prepare an intermediate stock solution to facilitate accurate dilutions for the lower concentration standards.
Data Presentation
Table 1: Preparation of this compound Calibration Curve Standards
| Standard ID | Concentration (ng/mL) | Volume of Stock (µL) | Stock Concentration (µg/mL) | Final Volume (mL) | Diluent |
| Intermediate Stock | 1000 | 100 | 10 | 1 | 100% Ethanol |
| CAL 8 | 300 | 300 | 1 | 1 | 100% Ethanol |
| CAL 7 | 100 | 100 | 1 | 1 | 100% Ethanol |
| CAL 6 | 50 | 50 | 1 | 1 | 100% Ethanol |
| CAL 5 | 25 | 25 | 1 | 1 | 100% Ethanol |
| CAL 4 | 10 | 10 | 1 | 1 | 100% Ethanol |
| CAL 3 | 5 | 5 | 1 | 1 | 100% Ethanol |
| CAL 2 | 2.5 | 2.5 | 1 | 1 | 100% Ethanol |
| CAL 1 | 1 | 1 | 1 | 1 | 100% Ethanol |
Note: The "Intermediate Stock" is prepared from the "Working Stock Solution". The calibration standards (CAL 1 - CAL 8) are then prepared from the "Intermediate Stock".
Mandatory Visualization
Caption: Workflow for the preparation of this compound calibration curve standards.
References
Asoprisnil-d3 for Metabolite Identification Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2] Understanding the metabolic fate of drug candidates is a critical component of preclinical and clinical development. The use of stable isotope-labeled compounds, such as Asoprisnil-d3, is an indispensable tool in these investigations.[3][4] Deuterium labeling provides a distinct mass shift that facilitates the differentiation of the parent drug and its metabolites from endogenous compounds in complex biological matrices, thereby enhancing detection sensitivity and aiding in structural elucidation.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolite identification studies. The methodologies described herein are intended to guide researchers in conducting in vitro and in vivo metabolism studies to characterize the biotransformation of Asoprisnil.
Asoprisnil Metabolism Overview
Asoprisnil undergoes metabolism primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[5] The major metabolic pathway is 17β-O-demethylation, which results in the formation of the primary active metabolite, J912.[1][2][6] Other potential metabolic transformations include monodemethylation, didemethylation, and hydroxylation.[5] The use of this compound allows for the precise tracing of these metabolic pathways.
Advantages of Using this compound
The incorporation of deuterium atoms into the Asoprisnil molecule offers several key advantages for metabolite identification studies:
-
Enhanced Mass Spectrometric Detection: The mass difference between the deuterated and non-deuterated isotopologues allows for the easy identification of drug-related material in complex biological samples using mass spectrometry (MS).[3][7]
-
Facilitated Metabolite Identification: The characteristic isotopic pattern of this compound and its metabolites simplifies the process of distinguishing them from background noise and endogenous molecules.
-
Accurate Quantification: Deuterium-labeled compounds can be used as internal standards for the accurate quantification of the parent drug and its metabolites.[7]
-
Mechanistic Insights: The use of stable isotope labeling can help elucidate the mechanisms of metabolic reactions.[4]
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol describes a general procedure for identifying the metabolites of this compound after incubation with human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly CYPs.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like DMSO, ensuring the final concentration of the solvent is low, e.g., <0.2%) to the pre-warmed incubation mixture to initiate the metabolic reaction. A typical final substrate concentration is in the range of 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Biological Matrices (In Vivo Studies)
3.2.1. Plasma/Serum Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound or a different isotopologue of Asoprisnil).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
3.2.2. Urine Sample Preparation
-
Dilution and Centrifugation: Dilute a 100 µL aliquot of urine with 100 µL of water. Centrifuge at high speed to remove any particulate matter.
-
Direct Injection or Solid-Phase Extraction (SPE): Depending on the concentration of metabolites and the complexity of the matrix, the diluted urine can be directly injected for LC-MS/MS analysis, or further cleaned up and concentrated using SPE. For SPE, an Oasis HLB cartridge can be used to retain this compound and its metabolites, which are then eluted with methanol. The eluate is then evaporated and reconstituted as described for plasma samples.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound and its metabolites (e.g., starting with 5% B, increasing to 95% B over several minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for quantification.
-
Data Analysis: Metabolites of this compound are identified by their specific mass-to-charge ratios (m/z) and characteristic isotopic patterns. The fragmentation patterns obtained from product ion scans are used to elucidate the structures of the metabolites.
Data Presentation
Quantitative data from metabolite analysis should be presented in a clear and structured format. The following table is a representative example of how quantitative LC-MS/MS data for this compound and its primary metabolite, J912-d3, could be presented.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| This compound | 1 - 500 | 1 | < 10% | ± 15% |
| J912-d3 | 0.5 - 250 | 0.5 | < 12% | ± 15% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias.
Visualizations
Experimental Workflow
Caption: Workflow for this compound metabolite identification.
Asoprisnil Signaling Pathway
Asoprisnil has been shown to induce apoptosis in uterine leiomyoma cells by activating the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated signaling pathway.[8][9][10]
Caption: Asoprisnil-induced TRAIL-mediated apoptosis pathway.
Conclusion
The use of this compound in conjunction with modern analytical techniques like LC-MS/MS provides a powerful strategy for the comprehensive identification and characterization of its metabolites. The protocols and information provided in these application notes serve as a guide for researchers to design and execute robust drug metabolism studies, ultimately contributing to a better understanding of the safety and efficacy profile of Asoprisnil.
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 4. bohrium.com [bohrium.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing deuterium exchange in Asoprisnil-d3 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling of Asoprisnil-d3 solutions to prevent deuterium exchange, ensuring the isotopic integrity of the compound for experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent. For this compound, which is specifically labeled with deuterium for analytical or metabolic studies, this exchange can compromise the isotopic purity of the compound. Loss of deuterium can lead to inaccurate quantification, misinterpretation of metabolic pathways, and flawed pharmacokinetic data. Maintaining the stability of the deuterium label is crucial for the validity of experimental results.
Q2: Which solvents are recommended for dissolving this compound to minimize deuterium exchange?
A2: To minimize deuterium exchange, it is crucial to use aprotic, anhydrous solvents. Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), should be avoided as they can readily donate protons and facilitate deuterium loss. Recommended solvents include:
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
It is imperative to use high-purity, anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
Q3: How does pH affect the stability of this compound in solution?
Q4: What are the optimal storage conditions for this compound solutions?
A4: To maintain the isotopic integrity of this compound solutions, they should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to reduce the rate of chemical reactions, including deuterium exchange.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Light: Protect from light to prevent potential photodegradation, which could also influence the stability of the molecule.
-
Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and moisture ingress.
Q5: How can I verify the isotopic purity of my this compound solution?
A5: The isotopic purity of this compound can be assessed using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS): This is a highly sensitive technique to determine the isotopic distribution of the molecule. By comparing the ion intensities of the deuterated and non-deuterated forms, the percentage of deuterium retention can be calculated.
-
NMR Spectroscopy (¹H NMR): Proton NMR can be used to detect the presence of protons at the sites that should be deuterated. The absence or significant reduction of a signal at the expected chemical shift for the corresponding proton indicates high isotopic purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium in Mass Spectrometry Analysis | Use of protic solvents in the mobile phase. | Replace protic solvents (e.g., methanol, water) with aprotic solvents (e.g., acetonitrile) in the mobile phase where possible. If an aqueous phase is necessary, maintain a slightly acidic pH (3-6) and keep the analysis time as short as possible. |
| High temperature in the ion source or transfer line. | Optimize the mass spectrometer source and transfer line temperatures to the lowest effective settings to minimize thermally induced deuterium exchange. | |
| In-source proton exchange. | Adjust the cone voltage and other source parameters to minimize in-source fragmentation and potential proton exchange. Consider using a softer ionization technique if available. | |
| Gradual Decrease in Isotopic Purity of Stock Solution Over Time | Improper storage conditions. | Ensure the stock solution is stored at -20°C or -80°C in a tightly sealed vial under an inert atmosphere (argon or nitrogen). |
| Use of non-anhydrous solvent. | Prepare new stock solutions using high-purity, anhydrous solvents. Purchase solvents in smaller quantities to minimize the risk of moisture contamination over time. | |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire stock, which can introduce moisture. | |
| Inconsistent Results in Biological Assays | Deuterium exchange with media components. | If possible, minimize the incubation time of this compound in aqueous-based biological media. Prepare fresh solutions immediately before use. Consider using a deuterated buffer system for critical experiments, although this is often not practical. |
| pH of the assay buffer. | Ensure the pH of the biological assay buffer is within a range that minimizes deuterium exchange (ideally pH 3-6), if compatible with the experimental requirements. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in various solvents under different conditions, based on general principles of deuterium exchange for similar compounds. This data is for illustrative purposes to guide experimental design.
| Solvent | Temperature (°C) | pH | Storage Duration (days) | Hypothetical Deuterium Retention (%) |
| Acetonitrile (anhydrous) | 25 | N/A | 30 | >99% |
| Acetonitrile (anhydrous) | 4 | N/A | 90 | >99% |
| DMSO (anhydrous) | 25 | N/A | 30 | >99% |
| DMSO (anhydrous) | 4 | N/A | 90 | >99% |
| Methanol | 25 | N/A | 1 | ~90% |
| Methanol | 4 | N/A | 7 | ~92% |
| Water/Acetonitrile (50:50) | 25 | 7.4 | 1 | ~85% |
| Water/Acetonitrile (50:50) | 4 | 7.4 | 7 | ~88% |
| Water/Acetonitrile (50:50) | 4 | 4.0 | 7 | ~95% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound solid
-
Anhydrous acetonitrile or DMSO
-
Inert gas (argon or nitrogen)
-
High-quality, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Allow the this compound solid and anhydrous solvent to equilibrate to room temperature in a desiccator.
-
Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere (e.g., in a glove box or under a stream of argon).
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Purge the headspace of the vial with inert gas before sealing the cap tightly.
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture introduction.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Quantification of Deuterium Exchange using LC-MS
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for small molecule analysis.
-
-
Sample Preparation for Forced Degradation Study:
-
Prepare solutions of this compound in various solvents (e.g., anhydrous acetonitrile as a control, methanol, and a water/acetonitrile mixture).
-
For pH effect studies, prepare solutions in buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 1, 3, 7 days).
-
At each time point, dilute an aliquot of the sample in an appropriate aprotic solvent for LC-MS analysis.
-
-
LC-MS Method:
-
Mobile Phase A: 0.1% Formic acid in water (adjust pH if necessary for stability, but be consistent).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good chromatographic separation of Asoprisnil from any potential degradants.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to acquire the full isotopic profile of this compound and its non-deuterated analog.
-
Mass Range: A range that covers the m/z of this compound and its potential non-deuterated form.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound and the corresponding non-deuterated Asoprisnil.
-
Integrate the peak areas for each isotopic form.
-
Calculate the percentage of deuterium retention using the following formula: % Deuterium Retention = [Area(this compound) / (Area(this compound) + Area(Asoprisnil))] * 100
-
Visualizations
Progesterone Receptor Signaling Pathway
Asoprisnil is a selective progesterone receptor modulator. The progesterone receptor, upon binding to its ligand, translocates to the nucleus and regulates the transcription of target genes.
Caption: Progesterone Receptor Signaling Pathway modulated by Asoprisnil.
Experimental Workflow for Assessing Deuterium Stability
This workflow outlines the steps to evaluate the stability of this compound under various stress conditions.
Caption: Workflow for assessing the deuterium stability of this compound.
Logical Relationship for Solvent Selection
This diagram illustrates the decision-making process for selecting an appropriate solvent for this compound.
Caption: Logical flow for selecting solvents to minimize deuterium exchange.
Optimizing LC gradient for Asoprisnil and Asoprisnil-d3 co-elution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the liquid chromatography (LC) method development for the co-elution of Asoprisnil and its deuterated internal standard, Asoprisnil-d3.
Frequently Asked Questions (FAQs)
Q1: Why is it important for Asoprisnil and this compound to co-elute?
In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like this compound is used to correct for variability during sample preparation and analysis. For the most accurate quantification, the analyte (Asoprisnil) and the SIL-IS should have identical chromatographic behavior, meaning they should elute at the same retention time (co-elution). This ensures that any matrix effects or variations in ionization efficiency affect both compounds equally.
Q2: What are the typical challenges in achieving co-elution for a drug and its deuterated internal standard?
While ideally, deuterated standards co-elute with their non-deuterated counterparts, slight differences in retention time can sometimes be observed. This phenomenon, known as the "isotope effect," is generally minimal in reversed-phase chromatography but can be more pronounced with a higher degree of deuteration or under certain chromatographic conditions. The primary challenge is to develop a robust LC method where this effect is negligible and both compounds elute within the same peak.
Q3: What are the initial recommended LC conditions for Asoprisnil and this compound analysis?
Based on methods for structurally similar selective progesterone receptor modulators (SPRMs) and other steroid-like compounds, a good starting point for method development would be a reversed-phase separation on a C18 column.[1] A gradient elution with acetonitrile or methanol as the organic modifier and water with a small amount of an additive like formic acid or ammonium formate is recommended to achieve good peak shape and ionization efficiency for MS detection.
Troubleshooting Guide: Optimizing LC Gradient for Co-elution
Problem: Asoprisnil and this compound are showing slight separation instead of co-eluting.
This guide provides a systematic approach to troubleshoot and optimize your LC gradient to achieve co-elution.
Step 1: Initial Assessment and System Suitability
Before modifying the gradient, ensure your LC system is performing optimally.
-
Question: Have you confirmed the reproducibility of the retention times for both Asoprisnil and this compound over several injections?
-
Action: Perform at least five replicate injections of a standard solution containing both compounds. If the retention times are drifting, it could indicate issues with column equilibration, pump performance, or mobile phase preparation. Address these issues before proceeding.
-
Step-by-Step Troubleshooting Workflow
Caption: Logical workflow for troubleshooting co-elution issues.
Step 2: Modify the Gradient Program
The gradient slope can significantly impact the separation of closely eluting compounds.
-
Question: How can I adjust the gradient to improve co-elution?
-
Action 2.1: Steepen the Gradient: A faster gradient (a larger change in % organic over a shorter time) can often merge closely eluting peaks. This reduces the interaction time with the stationary phase where subtle differences can lead to separation.
-
Action 2.2: Make the Gradient Shallower: In some cases, a slower, shallower gradient around the elution time of the analytes can improve resolution, but for co-elution, a steeper gradient is generally more effective.
-
Step 3: Evaluate the Organic Modifier
The choice of organic solvent can alter the selectivity of the separation.
-
Question: Should I use acetonitrile or methanol?
-
Action: If you are using acetonitrile, try switching to methanol, and vice versa. Methanol is a protic solvent and can have different interactions with the stationary phase and analytes compared to the aprotic acetonitrile, potentially altering the elution profile and aiding in co-elution.
-
Step 4: Adjust Mobile Phase Additives
Additives can influence the ionization of the analytes and their interaction with the stationary phase.
-
Question: Can changing the mobile phase additive help?
-
Action: If you are using formic acid, try switching to ammonium formate or a combination of both. The change in pH and ionic strength can sometimes be enough to merge the peaks of the analyte and its deuterated internal standard.
-
Step 5: Optimize Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Question: What is the role of column temperature in achieving co-elution?
-
Action: Varying the column temperature (e.g., in increments of 5 °C between 30 °C and 50 °C) can influence the separation. An increase in temperature generally leads to sharper peaks and shorter retention times, which may be sufficient to achieve co-elution.
-
Data Presentation: Starting Conditions for Method Development
The following table summarizes potential starting conditions for optimizing the LC gradient for Asoprisnil and this compound co-elution. These are based on typical methods for similar compounds and should be used as a starting point for your method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 5 mM Ammonium Formate in Methanol | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 3 min | 10-90% B in 2.5 min | 5-95% B in 3 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 45 °C | 40 °C |
| Injection Volume | 5 µL | 5 µL | 5 µL |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of Asoprisnil and this compound from a biological matrix like plasma or serum.
-
To 100 µL of the biological sample in a microcentrifuge tube, add 20 µL of the working solution of this compound (internal standard).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: LC Gradient Optimization Workflow
-
Initial Run: Start with "Condition 1" from the table above. Analyze a sample containing both Asoprisnil and this compound.
-
Evaluate Co-elution: Examine the chromatogram to see if the two compounds are co-eluting. If not, proceed to the next step.
-
Steepen the Gradient: Modify the gradient to be faster, for example, 5-95% B in 2 minutes. Re-inject the sample and evaluate.
-
Change Organic Modifier: If co-elution is still not achieved, switch to "Condition 2" which uses methanol as the organic modifier.
-
Modify Additives and Column Chemistry: If necessary, explore different mobile phase additives and alternative column chemistries like a Phenyl-Hexyl column ("Condition 3") which offers different selectivity.
-
Optimize Temperature: For the most promising condition, evaluate the effect of column temperature in the range of 30-50 °C.
-
Finalize Method: Once co-elution is achieved with good peak shape and sensitivity, validate the method for reproducibility.
References
Technical Support Center: Asoprisnil-d3 Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot poor peak shape issues encountered during the chromatographic analysis of Asoprisnil-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is the deuterated form of Asoprisnil, a selective progesterone receptor modulator.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated analogs like this compound are commonly used as internal standards to ensure accuracy and precision. A poor peak shape (e.g., tailing, fronting, or splitting) can compromise the accuracy of integration, leading to unreliable quantitative results.[3][4]
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[5][6]
-
Potential Causes:
-
Secondary Interactions: Asoprisnil has basic functional groups that can interact with acidic residual silanol groups on silica-based reversed-phase columns.[7][8] This is a primary cause of tailing for basic compounds.[5][9]
-
Column Contamination: Accumulation of contaminants on the column inlet frit or packing material can distort peak shape.[3][10]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between this compound and the stationary phase.[5]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening and tailing.[4][10]
-
-
Solutions:
-
Mobile Phase Modification: Operate at a lower pH to ensure silanol groups are fully protonated, minimizing secondary interactions.[7] Adding a competing base like triethylamine to the mobile phase can also help.[8]
-
Use a High-Performance Column: Employ a column with high-purity silica and effective end-capping to reduce the number of active silanol groups.[7]
-
Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. If tailing persists for all peaks, consider backflushing the column or replacing the inlet frit.[3]
-
Optimize System Connections: Minimize tubing length and ensure all fittings are secure to reduce dead volume.[4]
-
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, an asymmetry where the front part of the peak is broader, is often related to the sample and column capacity.[6][11]
-
Potential Causes:
-
Column Overload: Injecting too much sample, either in volume or concentration, can saturate the stationary phase, causing some analyte molecules to travel faster.[12][13][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape for early eluting peaks.[12][15]
-
Low Temperature: Insufficient temperature can lead to poor mass transfer kinetics.
-
Column Collapse or Voids: A physical change or void in the column packing can distort the sample band.[11][15]
-
-
Solutions:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[11][12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Increase Column Temperature: A moderate increase in temperature (e.g., to 40-50°C) can improve peak symmetry.
-
Replace the Column: If a column void is suspected, replacing the column is the most effective solution.[3]
-
Q4: I am observing a split peak for this compound. What should I investigate?
Split peaks can arise from issues at the point of injection or at the head of the column.[11]
-
Potential Causes:
-
Partially Blocked Inlet Frit: Debris can partially block the column inlet, causing the sample path to split.[3][11]
-
Column Void: A void or channel in the column packing material can lead to a split flow path.[11][16]
-
Injection Solvent Mismatch: Using an injection solvent that is much stronger than the mobile phase can cause the sample to behave improperly at the column head.[11]
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause sample introduction issues.[17]
-
-
Solutions:
-
Column Maintenance: Reverse the column and flush it to dislodge particulates from the frit.[3] If this fails, the frit or the column may need replacement.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection.
-
Solvent Compatibility: Prepare the sample in a solvent that is weaker than or equivalent in strength to the mobile phase.
-
Injector Maintenance: Check and replace the injector rotor seal if necessary.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This workflow provides a step-by-step process to identify the root cause of peak shape problems.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Impact of Mobile Phase pH on Peak Tailing
Asoprisnil contains basic nitrogen groups, making it susceptible to interactions with silanols on the column's stationary phase. Modifying the mobile phase pH can significantly mitigate this effect.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 6.8 | 2.1 | Severe Tailing |
| 4.5 | 1.5 | Moderate Tailing |
| 2.7 | 1.1 | Good Symmetry |
Note: Data is illustrative. Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
This interaction is visualized below:
Caption: Effect of mobile phase pH on silanol interactions.
Experimental Protocols
Protocol 1: Reference LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound and can be adapted as needed.
-
Liquid Chromatography System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 20% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 20% B
-
5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile/Water
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Transitions should be optimized for Asoprisnil and this compound.
Protocol 2: Column Cleaning and Regeneration
If column contamination is suspected, the following washing procedure can be effective for a C18 column.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Methylene Chloride.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of the initial mobile phase.
-
Reconnect the column to the detector and equilibrate the system until a stable baseline is achieved.
References
- 1. Asoprisnil | C28H35NO4 | CID 9577221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. support.waters.com [support.waters.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. perkinelmer.com [perkinelmer.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Asoprisnil-d3 in Bioanalytical Applications
Welcome to the technical support center for Asoprisnil-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Asoprisnil and why is a deuterated internal standard (this compound) used?
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because it shares very similar physicochemical properties with the analyte (Asoprisnil), leading to comparable extraction recovery and ionization efficiency, which helps to correct for variability during sample preparation and analysis.
Q2: What are the potential stability issues with deuterated internal standards like this compound in biological matrices?
Deuterated internal standards, while generally reliable, can sometimes exhibit unexpected behavior in biological matrices.[3][4][5] The primary concern is the potential for deuterium-hydrogen (D-H) exchange, where deuterium atoms on the internal standard molecule are replaced by protons from the surrounding environment.[6] This can be influenced by factors such as pH, temperature, and the specific location of the deuterium labels on the molecule.[6] Such exchange can lead to a shift in the mass-to-charge ratio (m/z) of the internal standard, compromising the accuracy of the quantitative results.[6]
Q3: How can I assess the stability of this compound in my biological samples?
Stability of this compound should be evaluated during the bioanalytical method validation process. This involves a series of experiments to test the stability under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of the biological matrix.
-
Bench-Top Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the sample preparation time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirm the stability of the this compound stock solution under its storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioanalytical assays.
| Observed Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response | Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution. | Review and standardize all manual and automated liquid handling steps. Ensure complete dissolution of the IS in the stock solution and proper vortexing during extraction. |
| Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix. | Optimize the chromatographic separation to separate Asoprisnil and this compound from interfering matrix components. Consider different sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction). | |
| IS Instability: Degradation or D-H exchange of this compound. | Perform stability experiments under various conditions (pH, temperature, light exposure) to identify the cause of instability. Consider using a different deuterated analog with more stable deuterium placement or a ¹³C- or ¹⁵N-labeled internal standard if available.[6] | |
| Shift in IS Retention Time | Isotope Effect: Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts from a chromatography column.[7] | This is a known phenomenon and is generally acceptable if the shift is consistent and does not affect the peak integration. Ensure that the integration parameters are set appropriately for both the analyte and the IS. |
| Column Degradation: Changes in the stationary phase of the chromatography column. | Use a guard column to protect the analytical column. If the shift is sudden or significant, replace the column. | |
| Presence of Unlabeled Asoprisnil in IS Stock | Incomplete Deuteration: The synthesis of this compound may not have been 100% complete. | Verify the isotopic purity of the this compound standard from the supplier. Account for the presence of any unlabeled analyte during the preparation of calibration standards and quality control samples. |
| Loss of IS Signal Over Time in Stored Samples | Adsorption to Container Walls: The analyte or IS may adsorb to the surface of storage vials. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Degradation: Chemical or enzymatic degradation in the biological matrix. | Investigate the need for sample stabilizers (e.g., antioxidants, enzyme inhibitors) to be added to the biological matrix upon collection. Store samples at the lowest appropriate temperature (-80°C). |
Experimental Protocols
A detailed experimental protocol for the quantification of a selective progesterone receptor modulator in human plasma using LC-MS/MS is provided below. This can be adapted for Asoprisnil analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to achieve good separation of Asoprisnil from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor and product ion transitions for Asoprisnil and this compound need to be determined by direct infusion of the compounds into the mass spectrometer.
Visualizations
Caption: Bioanalytical workflow for Asoprisnil quantification.
Caption: Asoprisnil's mechanism of action on the Progesterone Receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Asoprisnil and Asoprisnil-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asoprisnil and its deuterated internal standard, Asoprisnil-d3. The focus is on addressing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Asoprisnil in biological matrices?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, Asoprisnil, is reduced by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[1][2]
Q2: How does using this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to Asoprisnil, it co-elutes and experiences the same degree of ion suppression.[4][5][6] By adding a known amount of this compound to the samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and ensuring accurate results.[4]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include salts, phospholipids from cell membranes, proteins, and co-administered drugs or their metabolites.[4] Inadequate sample preparation is a primary reason for the presence of these interfering substances.
Q4: What are the typical MRM transitions for Asoprisnil and this compound?
A4: While specific MRM transitions can be instrument-dependent and require optimization, a common approach is to use the protonated molecule [M+H]+ as the precursor ion and a prominent fragment ion as the product ion. For Asoprisnil (C28H31NO3), the molecular weight is approximately 429.5 g/mol . For this compound, the molecular weight will be approximately 432.5 g/mol . The selection of optimal precursor and product ions, as well as collision energies, is a critical step in method development.
Troubleshooting Guides
Issue 1: Low or inconsistent signal for Asoprisnil
Possible Cause: Ion suppression from the biological matrix.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify the LC method to separate Asoprisnil from the ion-suppressing components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Utilize this compound: Ensure that this compound is used as the internal standard to compensate for any residual, unmitigated ion suppression.
Issue 2: Poor accuracy and precision in quality control (QC) samples
Possible Cause: Variable matrix effects across different sample lots or inconsistent sample preparation.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.
-
Review Sample Preparation Protocol: Ensure the sample preparation procedure is robust and consistently performed. Automating liquid handling steps can improve reproducibility.[3]
-
Check Internal Standard Addition: Verify that the internal standard (this compound) is added accurately and consistently to all samples, standards, and QCs.
Data Presentation
The following table illustrates how quantitative data on the impact of this compound on mitigating ion suppression would be presented. Please note that the values provided are hypothetical and for illustrative purposes only, as specific experimental data for Asoprisnil was not found in the public domain.
| Parameter | Asoprisnil without IS | Asoprisnil with this compound IS | Acceptance Criteria |
| Matrix Factor (MF) | 0.45 | 0.98 (IS Normalized) | 0.85 - 1.15 |
| Precision (%CV) of MF | 25% | 8% | ≤ 15% |
| Accuracy (%Bias) of LLOQ QC | -40% | -5% | ± 20% |
| Precision (%CV) of LLOQ QC | 30% | 10% | ≤ 20% |
| Accuracy (%Bias) of HQC | -35% | -3% | ± 15% |
| Precision (%CV) of HQC | 28% | 7% | ≤ 15% |
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation
This protocol is a general procedure for the extraction of Asoprisnil and this compound from human plasma.
Materials:
-
Human plasma samples
-
Asoprisnil and this compound stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitating solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of cold ACN with 0.1% formic acid to precipitate the proteins.[3]
-
Vortex vigorously for 1 minute.[7]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Ion Suppression by Post-Column Infusion
This protocol describes a method to qualitatively identify regions of ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Asoprisnil standard solution (e.g., 100 ng/mL in mobile phase)
-
Prepared blank plasma extract (from Protocol 1, without IS)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Infuse the Asoprisnil standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow post-column using a syringe pump and a tee-piece.[8][9][10]
-
Monitor the MRM transition of Asoprisnil to establish a stable baseline signal.
-
Inject the blank plasma extract onto the LC column.
-
Monitor the Asoprisnil signal. A dip in the baseline indicates a region of ion suppression.[8]
-
The retention time of the dip corresponds to the elution of matrix components causing the suppression.
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. filtrous.com [filtrous.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve linearity issues with Asoprisnil-d3
Technical Support Center: Asoprisnil-d3 Analytics
Welcome to the technical support center for this compound analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during quantitative analysis, with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a stable, isotopically labeled version of Asoprisnil, a selective progesterone receptor modulator.[1] The 'd3' indicates that three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The purpose of an IS is to correct for variability during sample preparation and analysis, ensuring accuracy and precision.[2]
Q2: What is a calibration curve and why is linearity important?
A2: A calibration curve is a graph that demonstrates the relationship between the known concentration of an analyte (the calibrators) and the instrument's response. For quantitative methods, this relationship should ideally be linear, meaning the response is directly proportional to the concentration. Linearity, often assessed by the coefficient of determination (R²), is critical for accurately calculating the concentration of the analyte in unknown samples. A non-linear curve can lead to inaccurate quantification.[3]
Q3: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
A3: Non-linearity in LC-MS/MS calibration curves is a frequent issue.[3] Common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response.[2][4]
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte or internal standard, causing ion suppression or enhancement.[5]
-
Ionization Saturation: The electrospray ionization (ESI) source itself can become saturated at high analyte concentrations.[3]
-
Issues with the Internal Standard: This can include incorrect concentration, instability, or "differential matrix effects," where the matrix affects the analyte and the deuterated IS differently.[6][7]
-
Inappropriate Regression Model: Using a linear regression for a relationship that is inherently non-linear may require a different fitting model, such as a quadratic regression.[3][4]
Q4: Can the deuterium label on this compound cause problems?
A4: Yes, although stable isotope-labeled internal standards are considered the gold standard, they are not infallible. A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard (this compound) to elute slightly earlier or later from the LC column than the non-labeled analyte (Asoprisnil). If this chromatographic shift occurs in a region of variable ion suppression, the IS may not accurately compensate for the matrix effect on the analyte, a situation known as differential matrix effects.[6]
Troubleshooting Guide: Calibration Curve Linearity
This guide provides a systematic approach to diagnosing and resolving non-linearity in your Asoprisnil calibration curve.
Issue 1: Poor Linearity at High Concentrations (Curve Flattening)
| Possible Cause | Diagnostic Test | Recommended Solution |
| Detector Saturation | Check the absolute ion counts for the highest calibrator. If the response exceeds the detector's linear range (e.g., >1-2 million counts per second for some instruments), saturation is likely.[4] | 1. Dilute Samples: Reduce the concentration of the upper-level calibrators and high-concentration QC samples. 2. Adjust MS Parameters: Intentionally reduce instrument sensitivity by adjusting parameters like collision energy or by using a less abundant product ion for quantitation.[2] 3. Reduce Injection Volume: Inject a smaller volume onto the column.[8] |
| Ion Source Saturation | The analyte response starts to plateau even when detector counts are not at their maximum. This can occur when analyte concentration is high (e.g., >10⁻⁵ M).[2] | 1. Optimize Ion Source: Adjust source parameters (e.g., temperature, gas flows) to improve ionization efficiency.[9] 2. Dilute the Sample: This is often the most effective solution. |
Issue 2: Poor Linearity at Low Concentrations (Inaccurate LLOQ)
| Possible Cause | Diagnostic Test | Recommended Solution |
| Poor Signal-to-Noise (S/N) | Examine the chromatogram for the Lower Limit of Quantitation (LLOQ) standard. If the peak is not well-defined or the S/N ratio is below the required threshold (typically <10), accuracy will be compromised. | 1. Optimize MS/MS Transition: Ensure you are using the most intense and specific MRM transition. 2. Improve Sample Preparation: Develop a more efficient extraction method to concentrate the analyte and remove interferences. 3. Increase Injection Volume: If possible, inject a larger sample volume. |
| Analyte Adsorption | Prepare a standard in a pure solvent and inject it multiple times. If the peak area increases with subsequent injections, adsorption to vials or tubing may be occurring. | 1. Use Different Vials: Switch to low-adsorption or silanized glass vials. 2. Modify Mobile Phase: Add a small amount of an organic modifier or additive to reduce non-specific binding. |
Issue 3: General Non-Linearity or Poor Reproducibility
| Possible Cause | Diagnostic Test | Recommended Solution |
| Differential Matrix Effects | Perform a post-column infusion experiment to map regions of ion suppression. Inject extracted blank matrix and observe if the analyte and IS retention times fall into different suppression zones.[7] | 1. Improve Chromatography: Modify the LC gradient to move the analyte and IS away from areas of significant ion suppression. 2. Enhance Sample Cleanup: Use a more rigorous sample preparation technique (e.g., SPE instead of protein precipitation) to remove interfering matrix components. |
| Incorrect Regression Model | Analyze the residual plot of your calibration curve. A distinct pattern (e.g., a U-shape) in the residuals suggests that a simple linear model is not appropriate.[5][10] | 1. Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give less weight to the more variable high-concentration points.[3] 2. Consider a Quadratic Fit: If the curve is inherently non-linear and reproducible, a quadratic regression model may be justified. This should be used with caution and properly validated.[4] |
| Internal Standard Instability/Purity | Verify the concentration and purity of the this compound stock solution. Re-prepare if necessary. | 1. Prepare Fresh IS Solution: Use a freshly prepared internal standard working solution for each analytical run. 2. Verify Stock Purity: Check the certificate of analysis and consider re-qualifying the stock material if it is old. |
Data & Methodologies
Table 1: Typical Acceptance Criteria for a Bioanalytical Calibration Curve
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (R²) | ≥ 0.990 | Indicates a strong fit of the data to the regression line. |
| Calibrator Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) | Ensures that the calculated concentrations of the standards are close to their true values. |
| Number of Standards | A minimum of 6-8 non-zero standards | Provides sufficient data points to define the curve accurately. |
| Range | Must cover the expected concentration range of unknown samples. | Avoids the need for excessive sample dilution or re-analysis. |
Note: These criteria are based on general regulatory guidance (e.g., FDA, EMA) and should be adapted for specific assay requirements.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Asoprisnil and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of Asoprisnil working solutions by serially diluting the stock solution. Similarly, prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL).
-
Spiking: To prepare the calibration curve, spike a known volume of blank biological matrix (e.g., human plasma) with the appropriate Asoprisnil working solutions to achieve a concentration range spanning from the LLOQ to the Upper Limit of Quantitation (ULOQ).
-
Internal Standard Addition: Add a small, fixed volume of the IS working solution to all calibrators, QCs, and unknown samples.
-
Sample Extraction: Perform sample preparation (e.g., protein precipitation with acetonitrile followed by centrifugation).
-
Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: Investigating Matrix Effects with Post-Column Infusion
-
Setup: Use a syringe pump to deliver a constant flow of a solution containing Asoprisnil and this compound directly into the MS source, tee'd in after the LC column.
-
Baseline: While infusing the solution, acquire MS data to establish a stable signal baseline.
-
Injection: Inject an extracted blank matrix sample onto the LC system running your chromatographic method.
-
Analysis: Monitor the baseline signal. Any dips in the signal indicate regions of ion suppression caused by co-eluting matrix components. Overlay the chromatograms of the analyte and IS to see if they elute during these suppression zones.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.
A troubleshooting workflow for diagnosing calibration curve non-linearity.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. (GCMS) "Detector saturated" message appears during | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 9. web.uvic.ca [web.uvic.ca]
- 10. scirp.org [scirp.org]
Minimizing Asoprisnil-d3 carryover in autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Asoprisnil-d3 carryover in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
Asoprisnil is a selective progesterone receptor modulator (SPRM) with a steroid structure, and this compound is its deuterated internal standard used in quantitative analysis.[1][2] Steroid-based molecules are often hydrophobic and can be "sticky," leading to their adsorption onto surfaces within the autosampler and liquid chromatography (LC) system.[3] This adsorption can lead to carryover, where remnants of a sample from one injection appear in subsequent injections. Carryover can result in inaccurate quantification, particularly when analyzing low-concentration samples after a high-concentration sample.[4]
Q2: What are the primary sources of carryover in an autosampler?
Carryover in an autosampler can originate from several components that come into contact with the sample. The most common sources include:
-
Needle Exterior: Residue clinging to the outside of the needle.
-
Needle Interior: Sample adsorbed to the inner walls of the needle.
-
Injection Valve/Rotor Seal: Adsorption within the valve grooves and on the rotor seal material.[5]
-
Sample Loop: Residue remaining in the sample loop.[6]
-
Tubing and Fittings: Adsorption to the surfaces of connecting tubing.
Q3: How can I detect and confirm this compound carryover?
A systematic approach is crucial for identifying carryover. The most straightforward method is to inject a blank solvent (e.g., your initial mobile phase conditions) immediately following the highest concentration calibrator or a high-concentration quality control (QC) sample.[3] If a peak corresponding to this compound is observed in the blank injection, carryover is likely occurring. To confirm, you can inject multiple blanks; a decreasing peak area across sequential blank injections is a strong indicator of carryover from the preceding sample.[3]
Troubleshooting Guides
Issue: Persistent this compound peaks in blank injections.
This guide provides a step-by-step process to identify the source of carryover and systematically eliminate it.
Step 1: Initial Assessment & Easy Fixes
-
Verify Blank Integrity: Ensure your blank solvent is pristine and not contaminated. Prepare a fresh batch of blank solution and use a new vial.[7]
-
Injection Sequence: As a temporary measure, arrange your sample queue to run from the lowest to the highest concentration. This minimizes the impact of carryover from a high-concentration sample on a subsequent low-concentration one.[5]
-
Rinse Solvents: Check that your autosampler's wash solvent reservoirs are full and that the solvents are fresh and appropriate for this compound.[6]
Step 2: Optimizing the Wash Method
This compound's steroidal structure suggests it is hydrophobic. Therefore, a strong organic solvent is likely needed for an effective needle wash. Experiment with different wash solvent compositions.
Table 1: Comparison of Wash Solvent Compositions for this compound Carryover Reduction
| Wash Solvent Composition | Rationale | Expected Efficacy |
| 100% Acetonitrile | A common strong organic solvent in reversed-phase chromatography. | Moderate |
| 100% Isopropanol (IPA) | A stronger organic solvent than acetonitrile, effective for hydrophobic compounds. | Good |
| 50:50 Acetonitrile/Isopropanol | A robust mixture that can solvate a wide range of compounds. | Very Good |
| 45:45:10 Acetonitrile/IPA/Acetone with 1% Formic Acid | A very aggressive wash solution for "sticky" compounds. The acid can help disrupt ionic interactions with metal surfaces.[3] | Excellent |
Step 3: Hardware Troubleshooting
If optimizing the wash method does not resolve the issue, the carryover may be originating from a specific hardware component.
Troubleshooting Workflow for Hardware-Related Carryover
Caption: Troubleshooting workflow for isolating and addressing hardware-related carryover.
Experimental Protocols
Protocol 1: Evaluating Autosampler Wash Solvent Efficacy
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
Materials:
-
High-concentration this compound standard solution.
-
Blank solvent (e.g., initial mobile phase).
-
Various wash solvents to be tested (see Table 1).
-
LC-MS/MS system.
Procedure:
-
Baseline Carryover:
-
Set the autosampler wash to your current standard method (e.g., 100% Acetonitrile).
-
Inject the high-concentration this compound standard.
-
Immediately inject three consecutive blank samples.
-
Record the peak area of this compound in each blank injection.
-
-
Test New Wash Solvent:
-
Change the autosampler wash solvent to the first test composition (e.g., 100% Isopropanol).
-
Purge the wash system thoroughly with the new solvent.
-
Repeat the injection sequence: one high-concentration standard followed by three blanks.
-
Record the peak areas in the blanks.
-
-
Repeat for All Test Solvents:
-
Repeat step 2 for all proposed wash solvent compositions.
-
-
Data Analysis:
-
Calculate the percent carryover for each wash solvent using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
-
Compare the % carryover values to identify the most effective wash solvent.
-
Protocol 2: Pinpointing the Source of Carryover
Objective: To determine if the carryover originates from the autosampler or the analytical column.
Materials:
-
High-concentration this compound standard solution.
-
Blank solvent.
-
A zero-dead-volume union to replace the column.
Procedure:
-
Initial Test:
-
With the analytical column installed, perform the baseline carryover test as described in Protocol 1, Step 1.
-
-
Bypass the Column:
-
Remove the analytical column from the system.
-
Connect the tubing from the injector directly to the detector using the zero-dead-volume union.
-
-
Re-test for Carryover:
-
Inject the high-concentration standard.
-
Inject three consecutive blanks.
-
Monitor for the this compound peak in the blank injections.
-
-
Interpretation:
-
Peak in Blank (No Column): The carryover is originating from the autosampler (needle, valve, loop, etc.).[7] Proceed with hardware troubleshooting (see diagram above).
-
No Peak in Blank (No Column): The carryover is occurring on the analytical column. The column may need to be flushed with a strong solvent or replaced.
-
Asoprisnil Signaling Pathway Context
While not directly related to autosampler troubleshooting, understanding the mechanism of action of Asoprisnil provides context for its use in research. Asoprisnil is a selective progesterone receptor modulator.
Caption: Simplified diagram of Asoprisnil's interaction with the progesterone receptor.
References
Validation & Comparative
A Head-to-Head Comparison: Asoprisnil-d3 Versus a Structural Analog as an Internal Standard in Bioanalysis
In the quantitative bioanalysis of pharmaceuticals such as Asoprisnil, a selective progesterone receptor modulator, the choice of an internal standard is critical for achieving accurate and reproducible results.[1][2] This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, Asoprisnil-d3, and a hypothetical structural analog. The focus is on their performance within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a common technique for quantifying drugs in biological matrices.[3][4]
Stable isotope-labeled internal standards are now widely considered the gold standard in quantitative mass spectrometry.[3][4] They offer significant advantages over structural analogs by minimizing analytical variability and improving data quality.[3][4]
Comparative Analysis: Key Performance Metrics
The superiority of a deuterated internal standard like this compound over a structural analog is evident across several key analytical performance metrics. These differences are critical for the validation of bioanalytical methods according to guidelines from regulatory bodies like the EMA and FDA.[5][6]
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale for Superiority |
| Chromatographic Retention Time | Co-elutes with Asoprisnil | Elutes at a different time | This compound is chemically identical to the analyte, ensuring it experiences the same chromatographic conditions and matrix effects at the exact same time.[7][8] A structural analog will have different physicochemical properties, leading to separation. |
| Ionization Efficiency | Nearly identical to Asoprisnil | Differs from Asoprisnil | The stable isotopes in this compound do not significantly alter its ionization behavior in the mass spectrometer source compared to the non-labeled analyte.[4] A structural analog will ionize differently, potentially leading to inaccurate quantification if matrix effects disproportionately suppress one compound over the other. |
| Correction for Matrix Effects | Excellent | Variable and often poor | Because this compound co-elutes and ionizes like the analyte, it accurately reflects and corrects for any suppression or enhancement of the signal caused by interfering components in the biological matrix (e.g., plasma, urine).[1][3][9] A structural analog, eluting at a different time, is subjected to a different matrix environment and cannot reliably correct for the analyte's specific matrix effects.[8] |
| Sample Preparation Recovery | Mirrors Asoprisnil recovery | May differ significantly | During extraction, precipitation, and other sample cleanup steps, this compound behaves identically to the analyte, ensuring that any loss of the analyte is mirrored by a proportional loss of the internal standard.[3] A structural analog's different chemical properties can lead to different recovery rates. |
| Accuracy and Precision | High | Moderate to Low | The close physicochemical match of this compound leads to significantly lower variance and higher accuracy in quantitative results, as demonstrated in studies comparing SILs to analogs for other compounds.[4] This results in improved assay performance with lower relative standard deviation (RSD).[10][11] |
| Availability and Cost | Generally higher cost, custom synthesis may be required | Often more readily available and lower cost | The synthesis of stable isotope-labeled compounds is a more complex and expensive process.[9][12] Structural analogs may be more accessible commercially. |
Experimental Protocols
The following outlines a standard protocol for the quantification of Asoprisnil in human plasma using an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL) to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[13]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[13]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate Asoprisnil from endogenous matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Asoprisnil and the internal standard.
Workflow and Logic Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
References
- 1. musechem.com [musechem.com]
- 2. cerilliant.com [cerilliant.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. agilent.com [agilent.com]
A Guide to Inter-laboratory Quantification of Asoprisnil Using a Deuterated Internal Standard
This guide provides a standardized methodology for the quantification of Asoprisnil in biological matrices, employing Asoprisnil-d3 as an internal standard. The objective is to facilitate reproducible and comparable results across different laboratories. By adhering to a validated protocol, researchers, scientists, and drug development professionals can achieve high-quality data for clinical and preclinical studies.
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] Accurate and precise quantification is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is a best practice in bioanalysis to correct for matrix effects and variations in sample processing and instrument response.
Quantitative Data Comparison
While direct inter-laboratory comparison studies for Asoprisnil with this compound are not publicly available, the following table represents expected validation parameters from three hypothetical laboratories adhering to a standardized LC-MS/MS protocol. These values are based on typical performance characteristics for bioanalytical methods.[4][5][6]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL | S/N ≥ 10 |
| Accuracy at LLOQ | 95.8% | 98.2% | 97.5% | 80-120% |
| Precision at LLOQ (%CV) | 8.5% | 9.2% | 8.8% | ≤ 20% |
| Intra-day Accuracy (QC Low) | 97.2% | 99.1% | 98.0% | 85-115% |
| Intra-day Precision (%CV - QC Low) | 6.3% | 7.1% | 6.8% | ≤ 15% |
| Intra-day Accuracy (QC Mid) | 101.5% | 103.2% | 102.1% | 85-115% |
| Intra-day Precision (%CV - QC Mid) | 4.8% | 5.5% | 5.1% | ≤ 15% |
| Intra-day Accuracy (QC High) | 98.9% | 100.8% | 99.5% | 85-115% |
| Inter-day Accuracy (QC Low) | 96.5% | 98.5% | 97.3% | 85-115% |
| Inter-day Precision (%CV - QC Low) | 7.8% | 8.4% | 8.1% | ≤ 15% |
| Inter-day Accuracy (QC Mid) | 102.3% | 104.0% | 102.9% | 85-115% |
| Inter-day Precision (%CV - QC Mid) | 6.1% | 6.9% | 6.5% | ≤ 15% |
| Inter-day Accuracy (QC High) | 99.8% | 101.5% | 100.2% | 85-115% |
| Inter-day Precision (%CV - QC High) | 5.4% | 6.2% | 5.8% | ≤ 15% |
Experimental Protocol
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asoprisnil in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Asoprisnil: Q1: m/z 420.2 -> Q3: m/z 363.2
-
This compound: Q1: m/z 423.2 -> Q3: m/z 366.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
Visualizations
Asoprisnil acts as a selective progesterone receptor modulator by binding to the progesterone receptor (PR).[7] This binding results in a conformational change in the receptor that is different from that induced by progesterone. The Asoprisnil-PR complex then translocates to the nucleus, where it interacts with progesterone response elements (PREs) on DNA. In contrast to progesterone, Asoprisnil demonstrates differential recruitment of coactivators and corepressors.[1] It weakly recruits coactivators but strongly recruits corepressors, leading to a mixed agonist/antagonist profile that modulates gene transcription in a tissue-selective manner.[1][3] This mechanism underlies its therapeutic effects in conditions like uterine fibroids, where it can reduce bleeding and tumor volume without causing significant estrogen deprivation symptoms.[2][8][9][10]
References
- 1. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for the selective progesterone receptor modulator asoprisnil in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study [jpa.xjtu.edu.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Matrix Effects in Different Tissues for the Quantification of Asoprisnil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the matrix effects of the deuterated internal standard Asoprisnil-d3 across various biological tissues. Understanding and mitigating matrix effects are critical for the development of robust and reliable bioanalytical methods, ensuring accurate quantification of drug candidates in preclinical and clinical studies. While specific quantitative data for the matrix effect of this compound across different tissues is not extensively available in public literature, this guide presents a standardized methodology, illustrative data, and the underlying principles for conducting such a comparative analysis.
Data Presentation: Quantifying the Impact of Biological Matrices
The accurate quantification of a drug and its internal standard can be influenced by the complex biological environment of the sample. The matrix effect is a phenomenon of ion suppression or enhancement originating from co-eluting endogenous components in the sample matrix. A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing a corrective measure. However, the extent of this effect can vary significantly between different tissue types.
To systematically evaluate and compare these effects, the Matrix Effect Factor (MEF) is calculated. The MEF is determined by comparing the peak area of the analyte (or internal standard) in the presence of the biological matrix to its peak area in a neat solution at the same concentration. An MEF of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The Internal Standard (IS) Normalized MEF is then calculated to assess how well the internal standard compensates for the matrix effect on the analyte.
The following table provides an illustrative comparison of potential matrix effects for this compound in commonly analyzed biological matrices. Note: This data is hypothetical and serves as an example for how such a comparison would be presented.
| Biological Matrix | Analyte MEF (Asoprisnil) | IS MEF (this compound) | IS Normalized MEF | Interpretation |
| Plasma | 0.85 | 0.88 | 0.97 | Minimal ion suppression, well-compensated by the internal standard. |
| Uterine Tissue | 0.65 | 0.68 | 0.96 | Moderate ion suppression, effectively compensated by the internal standard. |
| Liver Homogenate | 0.45 | 0.50 | 0.90 | Significant ion suppression, reasonably compensated by the internal standard. |
| Kidney Homogenate | 0.70 | 0.72 | 0.97 | Moderate ion suppression, well-compensated by the internal standard. |
Experimental Protocols: A Step-by-Step Guide to Assessing Matrix Effects
A rigorous and well-defined experimental protocol is essential for the accurate assessment of matrix effects. The following methodology outlines the key steps for a comparative evaluation of this compound matrix effects in different tissues.
Sample Preparation
-
Tissue Homogenization: Tissues (e.g., uterine, liver, kidney) are accurately weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g/mL.
-
Protein Precipitation: To an aliquot of the tissue homogenate or plasma, a protein precipitation agent (e.g., acetonitrile or methanol) containing this compound at a known concentration is added.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant is carefully collected for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable C18 column is used to separate Asoprisnil and this compound from endogenous matrix components. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The multiple reaction monitoring (MRM) transitions for Asoprisnil and this compound are optimized for maximum sensitivity and specificity.
Calculation of Matrix Effect
The matrix effect is quantitatively assessed by comparing the response of the analyte and internal standard in the presence and absence of the matrix.
-
Set A (Analyte in Neat Solution): A standard solution of Asoprisnil and this compound is prepared in the mobile phase.
-
Set B (Analyte in Post-Extraction Spiked Matrix): Blank tissue homogenates or plasma are processed (protein precipitation and centrifugation). The resulting supernatant is then spiked with Asoprisnil and this compound at the same concentration as in Set A.
-
Calculation:
-
Analyte MEF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS MEF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS Normalized MEF = (Analyte MEF) / (IS MEF)
-
Mandatory Visualizations
Asoprisnil's Mechanism of Action: Progesterone Receptor Signaling
Asoprisnil is a selective progesterone receptor modulator (SPRM) that exerts its effects by binding to the progesterone receptor (PR). This interaction can lead to a mix of agonist and antagonist activities, depending on the tissue type. The following diagram illustrates the classical progesterone receptor signaling pathway.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Matrix Effect Assessment
The following diagram outlines the logical flow of the experimental procedure for evaluating the matrix effect of this compound in different biological tissues.
Caption: Experimental Workflow for Matrix Effect Assessment.
A Head-to-Head Battle of Internal Standards: Asoprisnil-d3 vs. C13-Labeled Asoprisnil in Bioanalysis
Asoprisnil, a selective progesterone receptor modulator (SPRM), has shown significant promise in the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1] Accurate quantification of Asoprisnil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard.
This guide will delve into the theoretical advantages and potential performance differences between Asoprisnil-d3 and a hypothetical C13-labeled Asoprisnil. While direct experimental data comparing these two specific internal standards for Asoprisnil is not currently available in published literature, this comparison is built upon well-established principles of bioanalysis and supported by representative data from the analysis of similar steroid compounds.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization (if any), and ionization, without interfering with the analyte's signal. Stable isotope-labeled internal standards are considered the "gold standard" as they share a very similar chemical structure and physicochemical properties with the analyte.[2] This co-elution and similar ionization behavior allow for effective compensation for matrix effects and variations in instrument response, leading to higher accuracy and precision.[3][4]
This compound: The Available Workhorse
This compound is a deuterated form of Asoprisnil, where three hydrogen atoms have been replaced by deuterium. It is commercially available and has been used as an internal standard in the bioanalysis of Asoprisnil.
Advantages of this compound:
-
Commercial Availability: Readily accessible for research and development.
-
Cost-Effective: Generally, deuterated standards are less expensive to synthesize than their 13C-labeled counterparts.[2][5]
Potential Disadvantages of this compound:
-
Chromatographic Shift: Due to the slight difference in bond energy between C-H and C-D bonds, deuterated compounds can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte in liquid chromatography.[3] This can be problematic if the analyte elutes in a region of significant matrix suppression or enhancement, as the internal standard may not experience the same effect, leading to inaccurate quantification.[2]
-
Isotope Effects: In some cases, deuterium labeling can influence the fragmentation pattern of the molecule in the mass spectrometer, which might require different MS/MS transition optimization compared to the analyte.
-
Potential for Back-Exchange: While generally stable, deuterium atoms, particularly if located at exchangeable positions, can theoretically exchange with protons from the surrounding solvent, although this is less of a concern with modern labeling techniques.
C13-Labeled Asoprisnil: The Theoretical Champion
A C13-labeled Asoprisnil, where one or more carbon atoms are replaced with the stable isotope ¹³C, represents the ideal internal standard from a theoretical standpoint.
Advantages of C13-Labeled Asoprisnil:
-
Co-elution with Analyte: ¹³C labeling results in a negligible difference in physicochemical properties, ensuring that the internal standard co-elutes perfectly with the unlabeled Asoprisnil.[2] This is a significant advantage as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Identical Chemical Behavior: The chemical properties of a ¹³C-labeled compound are virtually identical to its unlabeled counterpart, leading to the same extraction recovery and ionization efficiency.[2]
-
No Isotopic Scrambling: The ¹³C label is extremely stable and not prone to exchange.[2]
Disadvantages of C13-Labeled Asoprisnil:
-
Higher Synthesis Cost: The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.[2][5]
Performance Comparison: A Data-Driven Perspective
To illustrate the potential performance differences between a deuterated and a ¹³C-labeled internal standard, the following table summarizes typical validation parameters from bioanalytical methods for steroid analysis using both types of internal standards. It is important to note that the data for C13-labeled Asoprisnil is hypothetical but based on the performance of a validated LC-MS/MS method for testosterone using a ¹³C₃-labeled internal standard.[3][6] The data for this compound is representative of what would be expected from a well-validated method using a deuterated internal standard for a similar small molecule.
| Parameter | This compound (Representative Data) | C13-Labeled Asoprisnil (Hypothetical/Representative Data) |
| Precision (CV%) | ||
| Intra-day | < 10% | < 7% |
| Inter-day | < 12% | < 8% |
| Accuracy (% Bias) | ± 10% | ± 5% |
| Matrix Effect (CV%) | < 15% | < 5% |
| Recovery (%) | 85-95% | 90-105% |
Note: CV% refers to the coefficient of variation, a measure of precision. % Bias indicates the deviation from the true value, a measure of accuracy.
The hypothetical data for the C13-labeled Asoprisnil suggests a potential for improved precision, accuracy, and significantly reduced matrix effects compared to the deuterated internal standard. The tighter control over variability, as indicated by lower CV% values, is a direct result of the superior co-elution and identical behavior of the ¹³C-labeled standard.
Experimental Protocols: A Glimpse into the Methodology
Below are representative experimental protocols for the quantification of a steroid using LC-MS/MS with either a deuterated or a ¹³C-labeled internal standard.
Representative Protocol using a Deuterated Internal Standard (e.g., for Progesterone)
1. Sample Preparation:
-
To 100 µL of rabbit plasma, add 20 µL of progesterone-d9 internal standard solution (100 ng/mL in methanol).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Progesterone: Q1/Q3 transition monitored
-
Progesterone-d9: Q1/Q3 transition monitored
-
Representative Protocol using a C13-Labeled Internal Standard (e.g., for Testosterone)
1. Sample Preparation:
-
To 100 µL of serum, add 10 µL of Testosterone-2,3,4-¹³C₃ internal standard solution (50 ng/mL in methanol).
-
Perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Testosterone: Q1/Q3 transition monitored
-
Testosterone-¹³C₃: Q1/Q3 transition monitored
-
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further aid in the understanding of Asoprisnil's mechanism and the application of internal standards, the following diagrams are provided.
Caption: Asoprisnil's induction of the TRAIL-mediated apoptotic pathway in leiomyoma cells.[7]
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Conclusion and Recommendation
While this compound is a practical and widely used internal standard for the quantification of Asoprisnil, the theoretical advantages of a C13-labeled counterpart are significant. The perfect co-elution of a ¹³C-labeled internal standard with the analyte provides a more robust and reliable correction for matrix effects, ultimately leading to higher data quality with improved accuracy and precision.
References
- 1. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Establishing Linearity and Range for Asoprisnil Assays with Asoprisnil-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of linearity and range for the bioanalytical quantification of Asoprisnil, a selective progesterone receptor modulator (SPRM), using its deuterated internal standard, Asoprisnil-d3. The methodologies and data presented are based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and on published methods for similar compounds.
Comparative Analysis of Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. For the quantification of Asoprisnil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common analytical technique for small molecules in biological matrices, the use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results.
While specific validated data for an Asoprisnil assay using this compound is not publicly available, this guide presents illustrative data based on validated LC-MS/MS methods for other SPRMs, such as Ulipristal Acetate.[1][2] These examples provide a realistic expectation of the performance of a well-developed and validated assay for Asoprisnil.
| Parameter | Illustrative Method A (High Sensitivity) | Illustrative Method B (Wider Range) | Acceptance Criteria (FDA/ICH M10) |
| Linearity Range | 0.05 - 100 ng/mL | 0.1 - 250 ng/mL | At least 6 non-zero calibrators.[3] |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.996 | ≥ 0.99 |
| Calibration Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) | Appropriate for the concentration-response relationship. |
| Accuracy of Calibrators | 85% - 115% (except LLOQ: 80% - 120%) | 90% - 110% (except LLOQ: 80% - 120%) | ± 15% of nominal (± 20% for LLOQ).[4] |
| Precision of Calibrators (CV%) | ≤ 15% (except LLOQ: ≤ 20%) | ≤ 10% (except LLOQ: ≤ 20%) | ≤ 15% (≤ 20% for LLOQ).[4] |
Note: The data presented in this table is illustrative and intended to represent typical performance characteristics of a validated LC-MS/MS assay for a selective progesterone receptor modulator. Actual performance may vary.
Experimental Protocol for Establishing Linearity and Range
This section outlines a detailed methodology for the determination of linearity and range for the quantification of Asoprisnil in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Asoprisnil Stock Solution (1 mg/mL): Accurately weigh and dissolve Asoprisnil reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Asoprisnil Working Solutions: Serially dilute the Asoprisnil stock solution with methanol:water (1:1 v/v) to prepare a series of working solutions for spiking into plasma to create calibration standards.
-
This compound Working Solution: Dilute the this compound stock solution with methanol to a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking blank human plasma with the appropriate Asoprisnil working solutions. The final concentrations should span the expected therapeutic or toxicological range. A typical range could be 0.1 to 250 ng/mL.
-
A blank plasma sample (without analyte or IS) and a zero sample (plasma with IS only) should also be prepared.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and study sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for steroid analysis.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically employed to ensure good separation of the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Asoprisnil and this compound need to be determined by direct infusion of the individual compounds. For example:
-
Asoprisnil: m/z [M+H]+ → fragment ion
-
This compound: m/z [M+H+3]+ → fragment ion
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.
-
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Asoprisnil to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model, typically with a weighting factor of 1/x or 1/x², to the calibration curve.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
At least 75% of the non-zero calibration standards must meet the accuracy criteria.
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes involved in establishing linearity and range, the following diagrams are provided.
Caption: Experimental workflow for establishing linearity and range.
Caption: Logical relationship of a calibration curve.
References
- 1. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Asoprisnil and Asoprisnil-d3: A Guide to Recovery and Stability
This guide provides a comparative overview of the recovery and stability of Asoprisnil and its deuterated analog, Asoprisnil-d3. Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1] this compound is a stable, isotopically labeled version of Asoprisnil, commonly utilized as an internal standard in bioanalytical assays for accurate quantification. Due to the limited availability of public data on the recovery and stability of Asoprisnil and this compound, this guide will leverage experimental data from a comprehensive study on a structurally and functionally similar SPRM, Ulipristal Acetate, and its deuterated internal standard, to provide a representative comparison.
Understanding the Mechanism of Action
Asoprisnil exerts its therapeutic effects by modulating the progesterone receptor (PR). The binding of Asoprisnil to the progesterone receptor isoforms, PR-A and PR-B, initiates a cascade of molecular events that regulate gene expression in target tissues. This signaling pathway is crucial for its tissue-selective agonist and antagonist activities.
Asoprisnil Signaling Pathway
The following diagram illustrates the generalized signaling pathway of Asoprisnil:
References
Asoprisnil-d3 in Complex Biological Samples: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asoprisnil's performance, focusing on its specificity and selectivity in complex biological samples. The use of its deuterated analog, Asoprisnil-d3, as an internal standard for quantitative analysis is a key aspect of ensuring accuracy and precision in bioanalytical methods. We will delve into its mechanism of action, compare it with other selective progesterone receptor modulators (SPRMs), and provide detailed experimental protocols and data to support these comparisons.
Executive Summary
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis. Its therapeutic effects are mediated by its specific interaction with the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activity. In the realm of bioanalysis, the accurate quantification of Asoprisnil in complex matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a deuterated isotopologue of Asoprisnil, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high precision and accuracy by compensating for matrix effects and variations in sample processing. This guide will compare Asoprisnil to other SPRMs, namely Ulipristal Acetate and Vilaprisan, in terms of their receptor binding affinity and selectivity.
Comparative Performance of Asoprisnil
The efficacy and safety of SPRMs are largely determined by their binding affinity and selectivity for the progesterone receptor over other steroid receptors.
Receptor Binding Affinity and Selectivity
Asoprisnil demonstrates a high degree of receptor and tissue selectivity. It has a high binding affinity for the progesterone receptor, moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no binding affinity for estrogen or mineralocorticoid receptors[1].
| Compound | Progesterone Receptor (PR) Affinity (Kᵢ, nM) | Glucocorticoid Receptor (GR) Affinity | Androgen Receptor (AR) Affinity | Estrogen Receptor (ER) Affinity | Mineralocorticoid Receptor (MR) Affinity |
| Asoprisnil | 0.85 ± 0.01[2][3] | Moderate[1] | Low[1] | None[1] | None[1] |
| Ulipristal Acetate | High (antagonist and partial agonist)[1][3][4] | Lower than mifepristone[4] | Binds to androgen receptors | - | - |
| Vilaprisan | IC₅₀ (PR-A): 0.095, IC₅₀ (PR-B): 0.09[2] | Significantly lower than mifepristone[2] | No activity | No activity | No activity |
Signaling Pathway of Asoprisnil
Asoprisnil exerts its effects by modulating the progesterone receptor, which in turn influences gene transcription. A key mechanism of action is the induction of apoptosis in uterine leiomyoma cells through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway.
Experimental Protocols
Accurate quantification of Asoprisnil in biological matrices is paramount for clinical and preclinical studies. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable results.
Representative LC-MS/MS Method for Asoprisnil Quantification
Note: A specific published and validated LC-MS/MS method for Asoprisnil using this compound was not identified in the public domain. The following protocol is a representative method based on best practices for the analysis of small molecules, including other SPRMs, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Asoprisnil from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Asoprisnil and this compound.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Asoprisnil in a complex biological sample using LC-MS/MS with this compound as an internal standard.
Conclusion
Asoprisnil is a selective progesterone receptor modulator with a distinct receptor binding profile and mechanism of action. Its high affinity and selectivity for the progesterone receptor make it a targeted therapeutic agent. For its accurate quantification in complex biological samples, the use of a deuterated internal standard like this compound in conjunction with a validated LC-MS/MS method is essential. This approach ensures the reliability of data in pharmacokinetic and clinical studies, which is fundamental for drug development and regulatory approval. While a specific, publicly available, detailed analytical method for Asoprisnil using this compound is lacking, the representative protocol provided herein, based on established bioanalytical principles, offers a robust starting point for method development and validation. Further research and publication of such methods would be beneficial to the scientific community.
References
- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. RACGP - Ulipristal acetate: An update for Australian GPs [racgp.org.au]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Asoprisnil-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Asoprisnil-d3, a deuterated selective progesterone receptor modulator. Given its potent pharmacological activity and potential hazards, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Asoprisnil is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children[1]. Therefore, handling of this compound requires a high degree of caution and the use of appropriate personal protective equipment (PPE) and containment strategies.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. The selection of specific PPE should be guided by a risk assessment of the planned procedures.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Double-gloving with nitrile gloves | ASTM D6319 | Prevents skin contact with the compound. |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs[2]. | Type 5/6 | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3][4] | ANSI Z87.1 | Protects eyes and face from dust particles and splashes. |
| Respiratory Protection | An N95 respirator is the minimum requirement for handling powders. For higher-risk procedures (e.g., weighing, generating aerosols), a Powered Air-Purifying Respirator (PAPR) is recommended[3][5][6]. | NIOSH-approved | Prevents inhalation of hazardous dust particles. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Receipt: Upon arrival, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Storage: Store this compound in a clearly labeled, sealed container in a locked, ventilated cabinet, segregated from incompatible materials. The storage area should be accessible only to authorized personnel.
Preparation and Handling
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box to minimize exposure[5].
-
Donning PPE: Before entering the designated handling area, don the required PPE in the correct order: coverall, inner gloves, safety glasses/goggles, respirator, and outer gloves.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powder within a containment device (e.g., ventilated balance enclosure or glove box).
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) to avoid cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Cap the vial or flask securely before mixing or vortexing.
-
Spill Management
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the towels with a suitable solvent (e.g., ethanol or isopropanol) and carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, coveralls, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
-
-
Disposal Procedure:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 3m.com [3m.com]
- 5. aiha.org [aiha.org]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. DSpace [iris.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
